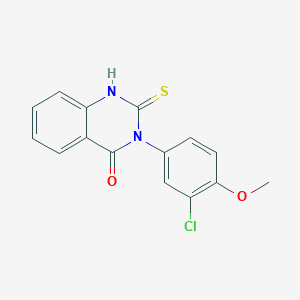

3-(3-Chloro-4-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of quinazolinone, which is a class of organic compounds characterized by a 2-sulfanyl-3,4-dihydroquinazolin-4-one skeleton. This structure consists of a 2-aminobenzylamine moiety bonded to a 2-oxo-1,3-thiazolidine moiety . The presence of the chloro, methoxy, and sulfanyl functional groups may confer unique properties to this compound .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazolinone core, with a chloro group and a methoxy group attached to the phenyl ring, and a sulfanyl group attached to the 2-position of the quinazolinone .Chemical Reactions Analysis

As a derivative of quinazolinone, this compound could potentially undergo a variety of chemical reactions. The reactivity of this compound would likely be influenced by the electron-withdrawing chloro group and the electron-donating methoxy group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chloro and methoxy groups could impact the compound’s polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity

The synthesis of compounds structurally related to 3-(3-Chloro-4-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one highlights the importance of heterocyclic compounds in medicinal chemistry. These compounds exhibit significant antibacterial activity against various strains of bacteria, such as Staphylococcus aureus, Bacillus species, Escherichia coli, and others, demonstrating their potential in developing new antibacterial agents. The synthesis process involves reacting methyl anthranilate and N-(3- methoxyphenyl)-methyl dithiocarbamic acid, leading to compounds that show enhanced antibacterial activities compared to standard drugs (Osarodion Peter Osarumwense, 2022).

Anticancer and Apoptosis Inducing Agents

N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound related to 3-(3-Chloro-4-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, was identified as a potent anticancer clinical candidate. This compound induces apoptosis with high efficacy in cell-based assays and shows excellent blood-brain barrier penetration. It is efficacious against human MX-1 breast cancer and other mouse xenograft models, highlighting the potential of quinazolinone derivatives in cancer therapy (N. Sirisoma et al., 2009).

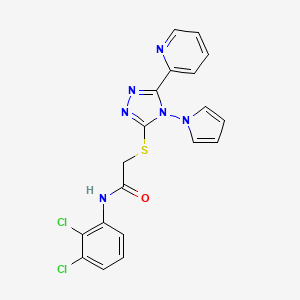

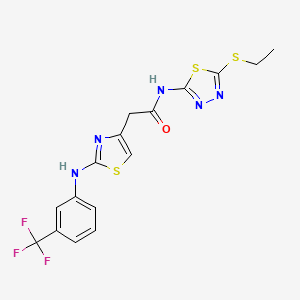

Antimicrobial Activities

The development of 1,2,4-triazole derivatives, including 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one, demonstrates the versatility of quinazolinone-related compounds in addressing antimicrobial resistance. These compounds are synthesized from various primary amines and show good to moderate antimicrobial activities against test microorganisms, offering a new avenue for antimicrobial drug development (H. Bektaş et al., 2007).

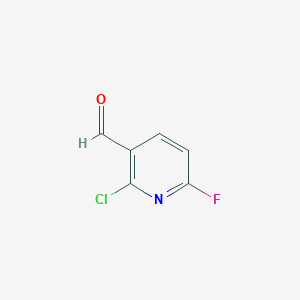

Herbicidal Activities

Quinazolinone derivatives have also been explored for their potential in agricultural chemistry, specifically as herbicides targeting protoporphyrinogen oxidase (Protox). The synthesis of triazolinone derivatives incorporating different pharmacophores has led to compounds with promising herbicidal activities, useful for controlling broadleaf weeds in rice fields. This research indicates the potential of quinazolinone derivatives to serve as novel herbicidal agents (Yan-ping Luo et al., 2008).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(3-chloro-4-methoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2S/c1-20-13-7-6-9(8-11(13)16)18-14(19)10-4-2-3-5-12(10)17-15(18)21/h2-8H,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURVWHLIEZEBRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2769633.png)

![Ethyl 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate](/img/structure/B2769635.png)

![tert-butyl N-[N'-(3-aminopropyl)-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate](/img/structure/B2769639.png)

![3-(2-(azepan-1-yl)-2-oxoethyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2769642.png)

![(E)-methyl 3-(2-(4-(tert-butyl)phenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate](/img/structure/B2769651.png)

![(E)-4-(Dimethylamino)-N-[(4,4-dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]but-2-enamide](/img/structure/B2769652.png)

![2-ethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2769654.png)

![2-[(carbamoylmethyl)(cyclopentyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2769655.png)